molecular formula C18H13ClN4O3 B11202648 3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11202648
M. Wt: 368.8 g/mol
InChI Key: CAOIRKHKOSWUFC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of 1,3,4-Oxadiazole Ring: : The initial step involves the reaction of hydrazine hydrate with an appropriate carboxylic acid derivative to form a hydrazide intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

  • Introduction of Chlorophenyl Group: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Introduction of Methoxyphenyl Group: : The final step involves the introduction of the methoxyphenyl group through a similar nucleophilic substitution reaction. The oxadiazole intermediate is reacted with 4-methoxybenzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H13ClN4O3/c1-24-14-8-4-12(5-9-14)18-22-21-16(25-18)10-15-20-17(23-26-15)11-2-6-13(19)7-3-11/h2-9H,10H2,1H3

InChI Key

CAOIRKHKOSWUFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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